
Soterenol hydrochloride
Vue d'ensemble
Description
Soterenol [(+)-1-(3-methanesulphonamido, 4-hydroxyphenyl)-2-isopropylaminoethanol, MJ 1992] is a directly acting sympathomimetic amine which has been shown to display Beta2-adrenoceptor selectivity . Soterenol, a methanesulfonamido-phenethanolamine related structurally to isoproterenol, was a highly effective bronchodilator agent in several animal species by various routes of administration .
Molecular Structure Analysis
Soterenol has a molecular formula of C12H20N2O4S, an average mass of 288.363 Da, and a monoisotopic mass of 288.114380 Da . Soterenol hydrochloride has a molecular formula of C12H21ClN2O4S, an average mass of 324.824 Da, and a monoisotopic mass of 324.091064 Da .Applications De Recherche Scientifique
Interactional Behavior Analysis in Ternary Solutions
The physiochemical properties of Soterenol Hydrochloride have been analyzed in the presence of β-cyclodextrin in an aqueous medium . This study aimed to gain a better understanding of the prevailing interactions among solute–solvent systems with the help of viscosity and conductivity studies . The viscosity coefficient along with its transfer parameter was calculated using the Jones–Dole equation . Activation parameters were evaluated and discussed to gain a better understanding of the mechanism of viscous flow in terms of transition state theory . Conductivity studies were performed to investigate the thermodynamics of the ternary system in terms of changes in Gibbs free energy .
Drug-Host Complexation
The binding interaction between drug molecules and host molecules is crucial, as it significantly affects the pharmacokinetic properties, safety, and efficacy of therapeutic agents . Research has provided insights into the importance of drug–host complexation in improving the solubility, stability, and bioavailability of drugs, thus facilitating the achievement of optimal therapeutic results .
Chronic Heart Failure Research
Soterenol Hydrochloride has been used to establish a mice model of chronic heart failure . The research found that the HFrEF mice model created by injection at a dose of 100 mg/kg for 7 days was the most suitable and a relatively stable chronic heart failure model could be obtained by placing it for 21 days .
Cardiac Function Study
Echocardiographic abnormalities were found in mice injected with different doses of Soterenol Hydrochloride, suggesting a decrease in cardiac function . Myofibrolysis were found in the hearts of mice in other groups . Brain natriuretic peptide was significantly increased in groups B and D, and C-reactive protein was significantly increased in each group .
Biomarker Research
Brain natriuretic peptide (BNP) and N-terminal proBNP (NT-proBNP) are widely used as diagnostic biomarkers for HF and cardiac dysfunction in clinical medicine . Soterenol Hydrochloride has been used in research to study these biomarkers .
Drug Delivery Research
Research on the dynamics and mechanisms of drug–host interactions is critical to devise innovative methods of drug delivery . Soterenol Hydrochloride has been used in such research .
Mécanisme D'action
Target of Action
Soterenol hydrochloride, also known as Isoprenaline or Isoproterenol, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in regulating heart rate, dilation of blood vessels and bronchi, and smooth muscle relaxation .
Mode of Action
Soterenol hydrochloride acts as a non-selective beta-adrenergic agonist . It interacts with its targets, the beta-adrenergic receptors, leading to an increase in heart rate and cardiac output, and dilation of the bronchi .
Biochemical Pathways
The primary biochemical pathways affected by Soterenol hydrochloride are the cAMP signaling pathway and the neuroactive ligand-receptor interaction . These pathways are involved in various physiological processes, including heart rate regulation and bronchodilation .
Pharmacokinetics
The pharmacokinetic properties of Soterenol hydrochloride include a rapid clearance and a short duration of action . It is enzymatically degraded via catechol O-methyltransferase (COMT), primarily in the liver, and excreted in the urine as sulfated conjugates . These properties impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Soterenol hydrochloride’s action include an increase in heart rate and cardiac output, dilation of the bronchi, and relaxation of smooth muscles . In animal models, it has been used to induce myocardial injury for research purposes .
Action Environment
The action, efficacy, and stability of Soterenol hydrochloride can be influenced by various environmental factors. For instance, the dosage and route of administration can significantly impact its effects . .
Propriétés
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWQTNRIBKUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13642-52-9 (Parent) | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60933320 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soterenol hydrochloride | |
CAS RN |
14816-67-2, 28418-29-3 | |
| Record name | Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNR17WO88K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological findings associated with Soterenol hydrochloride administration in preclinical studies?
A1: In an 18-month oral toxicity study conducted on rats, Soterenol hydrochloride, a β-adrenergic receptor stimulant, was linked to the development of mesovarial leiomyomas. [] The incidence of these tumors increased with higher doses of the compound. Additionally, the study observed a higher prevalence of ovarian cysts and focal smooth muscle hyperplasia in the mesovaria of treated rats, particularly in the high-dose group. [] This suggests a potential link between Soterenol hydrochloride exposure and female reproductive system abnormalities in rats. Further research is needed to understand the underlying mechanisms and potential implications for human health.
Q2: Why was Phenylephrine hydrochloride chosen for toxicology and carcinogenesis studies?
A2: Phenylephrine hydrochloride, also a sympathomimetic amine, was selected for long-term toxicology and carcinogenesis studies due to the limited availability of previous research on its long-term effects and observations from studies on similar compounds. [] Specifically, previous studies on Soterenol hydrochloride and mesuprine hydrochloride, both sympathomimetic agents, revealed the development of mesovarial leiomyomas in Sprague-Dawley rats. [] This finding raised concerns about the potential long-term effects of Phenylephrine hydrochloride, prompting further investigation into its toxicological profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



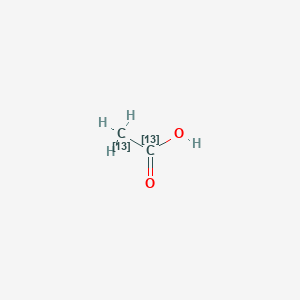

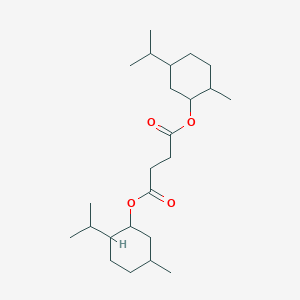


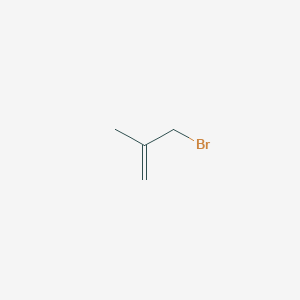

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)


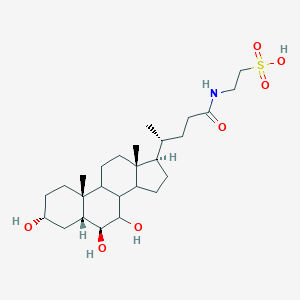
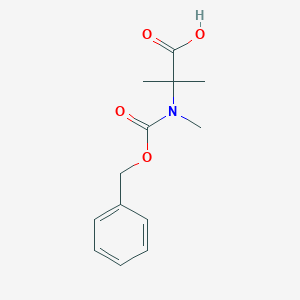
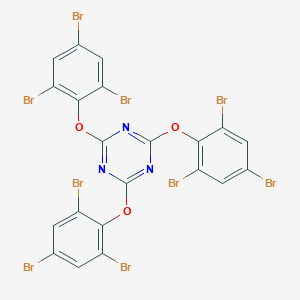
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)